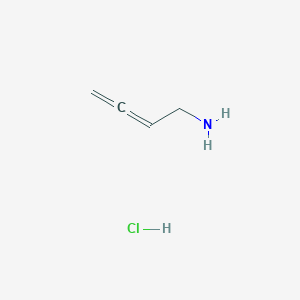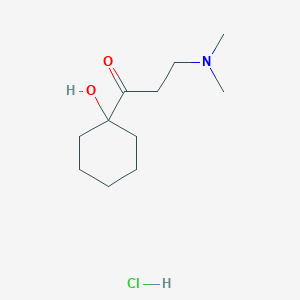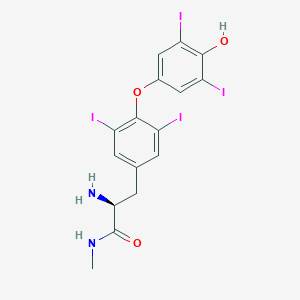
levothyroxine N-methylamide
Overview
Description
Levothyroxine N-Methylamide is an impurity of Thyroxine, one of the thyroid hormones involved in the maintenance of metabolic homeostasis . It is synthesized and stored as amino acid residues of thyroglobulin, the major protein component of the thyroid follicular colloid . It is also used in the management of certain other thyroid disorders such as goiter and thyroid cancer .
Molecular Structure Analysis
The molecular formula of Levothyroxine N-Methylamide is C16H14I4N2O3 . The elucidation of the chemical structure of each T4-IL was performed by 1 H and 13 C-NMR, ATR-FTIR, and elemental analysis .Chemical Reactions Analysis
Levothyroxine acts essentially as a prodrug of T3 in target tissues, via the actions of the deiodinase enzymes . The effects of levothyroxine (LT4) replacement therapy for people with hypothyroidism must be considered within this context, as many patients will have residual thyroid activity .Physical And Chemical Properties Analysis
Levothyroxine N-Methylamide has a melting point of >125°C (dec.) . It is hygroscopic and should be stored in a refrigerator, under an inert atmosphere .Scientific Research Applications
1. Cancer Research Levothyroxine, a synthetic T4 hormone, has been studied for its association with colorectal cancer (CRC). A case-control study in Israel investigated levothyroxine's role in CRC risk. The study, involving 2566 pairs, revealed that long-term levothyroxine use was significantly associated with reduced CRC risk, even after adjusting for various factors like aspirin and statin use, physical activity, and family history of CRC (Rennert et al., 2010).
2. Neuroendocrine and Metabolic Effects Levothyroxine's effects on brain function and metabolism were examined in a study of bipolar depressed patients. High-dose levothyroxine treatment showed changes in cerebral metabolism and mood improvement, suggesting its potential application in psychiatric and neuroendocrine disorders (Bauer et al., 2005).
3. Thyroid Hormone Replacement Therapy Levothyroxine is a standard treatment for hypothyroidism. A review by Jonklaas et al. (2014) provided insights into the goals of levothyroxine therapy, its optimal prescription, and treatment alternatives. The review highlighted the need for personalized regimens in thyroid hormone replacement therapy, considering the patient's physiological changes over time (Jonklaas et al., 2014).
4. Pharmacokinetics and Drug Delivery Systems Research on developing and validating methods for levothyroxine quantification in plasma has significant implications in pre-clinical evaluation of drug delivery systems. A study by Permana et al. (2021) developed a high-performance liquid chromatography method for this purpose, enhancing the understanding of levothyroxine's pharmacokinetics for long-acting formulations (Permana et al., 2021).
5. Levothyroxine and Thyroid Size in Pediatric Patients A study focused on pediatric patients with chronic autoimmune thyroiditis (AIT) demonstrated that levothyroxine treatment effectively reduced thyroid volume. This finding is crucial in the treatment of goiter caused by AIT in children, emphasizing the role of levothyroxine in pediatric endocrinology (Svensson et al., 2006).
6. Impact on Body Composition and Physical Performance Levothyroxine's influence on body composition and physical performance was investigated in a study involving premenopausal women with subclinical hypothyroidism. The study by Hanke et al. (2022) found significant improvements in physical strength and endurance performance, highlighting levothyroxine's role in exercise capacity improvement (Hanke et al., 2022).
Mechanism of Action
Target of Action
Levothyroxine N-Methylamide, also known as L-Thyroxine-N-methylamide, is a synthetic form of thyroxine (T4), a major endogenous hormone secreted by the thyroid gland . The primary targets of this compound are the thyroid hormone receptors found in nearly every cell of the body . These receptors play a crucial role in regulating metabolic processes and maintaining homeostasis .
Mode of Action
Levothyroxine N-Methylamide acts by mimicking the actions of the natural thyroid hormone T4 . It binds to the thyroid hormone receptors, triggering a series of biochemical reactions that lead to the activation or repression of gene transcription . This interaction results in the modulation of various physiological processes, including metabolism, growth, and development .
Biochemical Pathways
The action of Levothyroxine N-Methylamide involves complex biochemical pathways. Once it enters the cell, it is converted into its active form, triiodothyronine (T3), through deiodination . This conversion is mediated by deiodinases D1 and D2 . T3 then binds to the thyroid hormone receptors in the nucleus, influencing the transcription of a wide array of genes . These genes are involved in numerous downstream effects, including metabolic rate regulation, protein synthesis, and bone growth .
Pharmacokinetics
The pharmacokinetics of Levothyroxine N-Methylamide involves its absorption, distribution, metabolism, and excretion (ADME). It is well absorbed from the gastrointestinal tract, with about 70-80% of an oral dose being absorbed . Absorption mainly occurs in the ileum and jejunum . Maximum plasma concentrations are achieved about 3 hours after an oral dose . The compound has a long terminal half-life of about 7.5 days, which is consistent with once-daily dosing . Its main route of metabolism is conversion to T3 and deactivation, mediated by three peripheral deiodinases .
Result of Action
The action of Levothyroxine N-Methylamide results in the reversal of many metabolic disturbances associated with hypothyroidism . This includes resetting of reduced energy expenditure and metabolic rate, correction of dyslipidemia, improvement in insulin sensitivity and glycemic control, and reversal of a pro-inflammatory and procoagulant state . It also leads to the eventual correction of mood disturbances .
Action Environment
The action of Levothyroxine N-Methylamide can be influenced by various environmental factors. For instance, certain medical conditions, especially those affecting the gut, and a number of drugs, supplements, or foodstuffs can reduce the absorption and absolute bioavailability of the compound . Additionally, poor adherence to therapy is a common challenge that can affect its efficacy . The introduction of novel formulations of the compound, with more precise delivery of the active ingredient and higher levels of bioequivalence with existing products, can facilitate accurate titration and improve its efficacy .
Safety and Hazards
Future Directions
Levothyroxine is used in adults and children to treat hypothyroidism (underactive thyroid - a condition where the thyroid gland does not produce enough thyroid hormone) . It is also used in adults along with surgery and radioactive iodine therapy to treat a certain type of thyroid cancer . The future directions of levothyroxine N-methylamide will likely continue to focus on its role in treating thyroid-related conditions and exploring its potential in other therapeutic areas.
properties
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14I4N2O3/c1-22-16(24)13(21)4-7-2-11(19)15(12(20)3-7)25-8-5-9(17)14(23)10(18)6-8/h2-3,5-6,13,23H,4,21H2,1H3,(H,22,24)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYBBJJOQJVIIZ-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14I4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
789.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B1379746.png)
![1-[1-(3-Fluorophenyl)cyclopentyl]methanamine hydrochloride](/img/structure/B1379747.png)
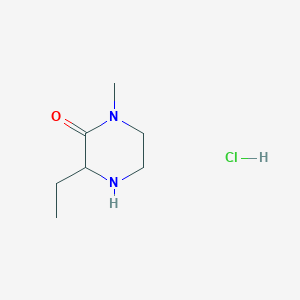
![2-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid hydrate](/img/structure/B1379749.png)
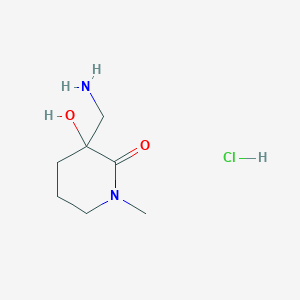
![9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B1379752.png)
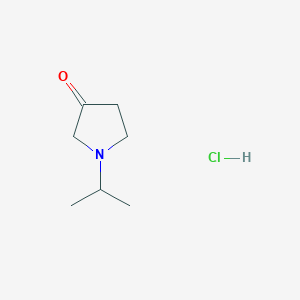

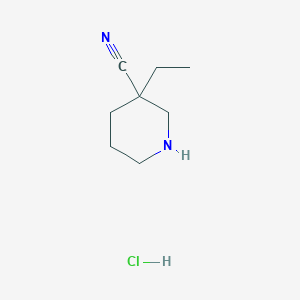
![3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1379761.png)
